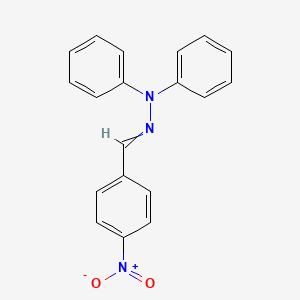
methyl 3,5-dimethoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dimethoxy-2-methylbenzoate is a benzoate analogue primarily used in organic synthesis. It is known for its role in the preparation of various compounds, including 5,7-dimethoxyindan-1-one and 3,5-dimethoxyphenylacetonitrile . The compound is characterized by its white to beige powder or granular form and has a molecular formula of C10H12O4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,5-dimethoxy-2-methylbenzoate can be synthesized from methyl 3,5-dihydroxybenzoate and dimethyl sulfate . The reaction typically involves the methylation of the hydroxyl groups on the benzoate ring using dimethyl sulfate in the presence of a base such as potassium carbonate (K2CO3) or silver carbonate (Ag2CO3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is usually produced in sealed, dry conditions at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dimethoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 3,5-Dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-dimethoxy-2-methylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3,5-dimethoxy-2-methylbenzoate involves its interaction with various molecular targets and pathways. For instance, it can act as a precursor in the synthesis of bioactive compounds that interact with enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the derivative being synthesized.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar in structure but lacks the additional methyl group at the 2-position.
3,5-Dimethoxybenzoic acid: The carboxylic acid analogue of methyl 3,5-dimethoxy-2-methylbenzoate.
3,5-Dimethoxybenzyl alcohol: The alcohol derivative formed through reduction reactions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
CAS No. |
52344-94-2 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 3,5-dimethoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-7-9(11(12)15-4)5-8(13-2)6-10(7)14-3/h5-6H,1-4H3 |
InChI Key |
FUWDNMISAQCVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1OC)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(2-methylbenzyl)carbonylamino]benzoic acid](/img/structure/B8400255.png)








![tert-Butyl 2-(trifluoromethyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B8400318.png)




